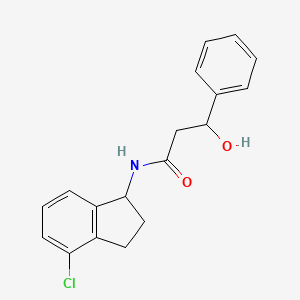
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mechanism of Action
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide acts as a competitive antagonist of the dopamine D4 receptor, which inhibits the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine system, which plays a critical role in the regulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and attention.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has several advantages for laboratory experiments, including its high affinity and selectivity for the dopamine D4 receptor, which allows for the precise modulation of this receptor. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the dopamine system and its potential side effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to the development of more effective treatments for these disorders.
Synthesis Methods
The synthesis of N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with 3-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that this compound has a high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.
properties
IUPAC Name |
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-3-hydroxy-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-4-7-14-13(15)9-10-16(14)20-18(22)11-17(21)12-5-2-1-3-6-12/h1-8,16-17,21H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUJDMZUVXOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CC(C3=CC=CC=C3)O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)

![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)

![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)

![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)